2-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
CAS No.:
Cat. No.: VC16275473
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O2 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 2-methoxy-N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
| Standard InChI | InChI=1S/C20H19N3O2/c1-13-7-8-14-12-15-9-10-23(19(15)21-17(14)11-13)22-20(24)16-5-3-4-6-18(16)25-2/h3-8,11-12H,9-10H2,1-2H3,(H,22,24) |
| Standard InChI Key | IYMCKQLEGQTCBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4OC)C=C2C=C1 |
Introduction
2-Methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a complex organic compound belonging to the class of pyrroloquinolines. This compound features a methoxy group and a benzamide moiety, contributing to its structural diversity and potential biological activity. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 270.33 g/mol.
Structural Features and Classification
The compound's unique structure includes a pyrroloquinoline core, which is recognized for its pharmacological properties and potential therapeutic applications. Pyrroloquinolines are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects. This classification highlights the compound's potential as a lead for further pharmacological studies.
Synthesis Methodologies
The synthesis of 2-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can be achieved through several methodologies. While specific details on these methods are not provided in the available literature, the versatility in synthesizing this compound and its derivatives underscores its potential for further chemical modification and functionalization.
Biological Activities and Potential Applications
Compounds related to 2-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide exhibit significant biological activities. For instance, pyrroloquinolines are known for their anti-cancer and anti-inflammatory effects. The exploration of these applications is ongoing as research continues to uncover the full potential of this compound.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide. Here is a comparison table highlighting some of these compounds:
| Compound Name | Unique Features |
|---|---|
| 7-Methylpyrrolo[2,3-b]quinoline | Lacks methoxy group; known for potent anticancer activity. |
| 4-Methoxy-N-(6-methylpyridinyl)benzamide | Different nitrogen heterocycle; exhibits anti-inflammatory properties. |
| N-(7-Methylpyrrolo[2,3-b]quinolinyl)acetamide | Acetamide instead of benzamide; shows neuroprotective effects. |
These comparisons highlight the unique combination of functional groups in 2-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide that may confer distinct biological activities not found in its analogs.
Research Findings and Future Directions
Interaction studies are crucial for understanding how 2-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide interacts with biological targets. These studies typically involve assessing the compound's ability to bind to specific receptors or enzymes, which is essential for assessing its therapeutic viability and guiding future drug development efforts.
Given the limited availability of specific research findings directly related to this compound, further studies are needed to fully explore its biological activities and potential applications. The unique structural features of this compound suggest that it could be a valuable candidate for medicinal chemistry research, particularly in areas where pyrroloquinolines have shown promise.
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